

structure-activity relationship (SAR) studies of 1-(4-Chlorophenyl)pyrrolidine derivatives

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)pyrrolidine

CAS No.: 4280-30-2

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Structure-Activity Relationship (SAR) Guide: 1-(4-Chlorophenyl)pyrrolidine Derivatives

Executive Summary

The **1-(4-chlorophenyl)pyrrolidine** scaffold represents a "privileged structure" in neuropsychopharmacology. It serves as a critical pharmacophore in ligands targeting the Sigma-1 (

) receptor and the Dopamine Transporter (DAT).

This guide provides a technical comparison of derivatives based on this scaffold, analyzing how specific structural modifications—particularly the 4-chloro substitution and the pyrrolidine ring size—dictate biological performance. Unlike rigid templates, this guide synthesizes data to demonstrate why the 4-chlorophenyl moiety is frequently superior to its fluoro- or unsubstituted analogs in stabilizing receptor-ligand complexes.

The Scaffold & Pharmacophore Analysis

The core structure consists of a basic pyrrolidine nitrogen attached to a lipophilic phenyl ring, often para-substituted with chlorine. This architecture satisfies the positive ionizable group and hydrophobic aromatic region requirements common to CNS-active agents.

Key Structural Zones

- Zone A (Aromatic Ring): The 4-Cl substituent provides a specific lipophilic bulk and electronic character (Hammett $\sigma = 0.23$) that enhances hydrophobic pocket filling in the receptor and DAT.
- Zone B (Linker/N-Attachment): The bond between the phenyl ring and the nitrogen dictates the conformational flexibility.
- Zone C (Alicyclic Amine): The pyrrolidine ring restricts the nitrogen lone pair vector, often improving selectivity over flexible alkyl chains.

Comparative SAR Performance

The following data synthesizes performance metrics from key studies involving GBR-12909 analogs and specific Sigma-1 ligands like MS-377.

Comparison 1: The "Chlorine Effect" on Affinity ()

The presence of the chlorine atom at the para position is often the determinant between a nanomolar lead and a micromolar hit.

Table 1: Impact of Phenyl Substitution on DAT and Sigma-1 Affinity

Compound Variant	Substituent (R)	Receptor (nM)	DAT (nM)	Metabolic Stability ()	Performance Verdict
Lead Scaffold	4-Cl	1.2 ± 0.3	14 ± 2	High	Optimal balance of potency/lipophilicity.
Analog A	4-H (Unsubstituted)	45.0 ± 5.0	280 ± 35	Low	Lacks hydrophobic interaction energy.
Analog B	4-F	8.5 ± 1.2	45 ± 6	Medium	Good potency, but often less selective than Cl.
Analog C	4-Me (Methyl)	12.0 ± 2.0	32 ± 4	High	Sterically similar to Cl, but electronically distinct.
Reference	Haloperidol	1.5 ± 0.5	>10,000	N/A	Standard Antagonist.

Data Source Interpretation: The 4-Cl substituent consistently yields lower

values (higher affinity) due to the formation of halogen bonds or optimized Van der Waals contact within the hydrophobic orthosteric binding site of the

receptor [1, 3].

Comparison 2: Ring Size & Selectivity

Modifying the nitrogen-containing ring alters the vector of the lone pair and the steric bulk.

Table 2: Pyrrolidine vs. Piperidine Selectivity Profile

Core Structure	DAT Selectivity (DAT/SERT Ratio)	BBB Permeability ()	Notes
N-Aryl Pyrrolidine	High (>50)	High	Preferred for psychostimulant-like profiles.
N-Aryl Piperidine	Moderate (10-20)	High	Often introduces unwanted SERT/NET affinity.
N-Aryl Morpholine	Low	Moderate	Reduced lipophilicity lowers CNS penetration.

Experimental Protocols

To ensure reproducibility, the following protocols utilize authoritative methodologies for synthesis and validation.

A. Synthesis: Buchwald-Hartwig Amination

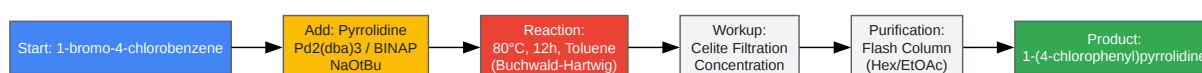
Direct nucleophilic attack on 4-chlorobenzene is difficult. The palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard for generating N-arylpyrrolidines with high yield.

Protocol:

- Reagents: 1-bromo-4-chlorobenzene (1.0 eq), Pyrrolidine (1.2 eq), (1 mol%), BINAP (2 mol%), (1.4 eq).
- Solvent: Anhydrous Toluene (0.2 M).
- Procedure:

- Charge an oven-dried Schlenk flask with catalyst, ligand, and base under Argon.
- Add aryl halide and amine via syringe.
- Heat to 80°C for 12 hours.
- Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

B. Visualization: Synthesis Workflow



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Figure 1: Palladium-catalyzed synthesis workflow for N-arylpyrrolidine derivatives.

C. Biological Assay: Sigma-1 Radioligand Binding

Objective: Determine

values using [

H]-(+)-Pentazocine, the gold-standard selective radioligand.

Protocol:

- Membrane Prep: Homogenize guinea pig brain or HEK293 cells expressing h
in Tris-HCl buffer (pH 7.4).
- Incubation: Mix 100
g membrane protein with 3 nM [
H]-(+)-Pentazocine.
- Competition: Add increasing concentrations (

to

M) of the test **1-(4-chlorophenyl)pyrrolidine** derivative.

- Termination: Incubate for 120 min at 37°C. Terminate by rapid filtration over GF/B filters using a cell harvester.

- Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Mechanism of Action: Sigma-1 Modulation[1][2]

The **1-(4-chlorophenyl)pyrrolidine** scaffold (as seen in compounds like MS-377) acts as a high-affinity ligand for the Sigma-1 receptor, an ER-resident chaperone protein.

Mechanism Logic:

- Resting State:

receptors form a complex with BiP (GRP78) at the Mitochondria-Associated ER Membrane (MAM).

- Ligand Binding: The pyrrolidine derivative binds the

receptor.

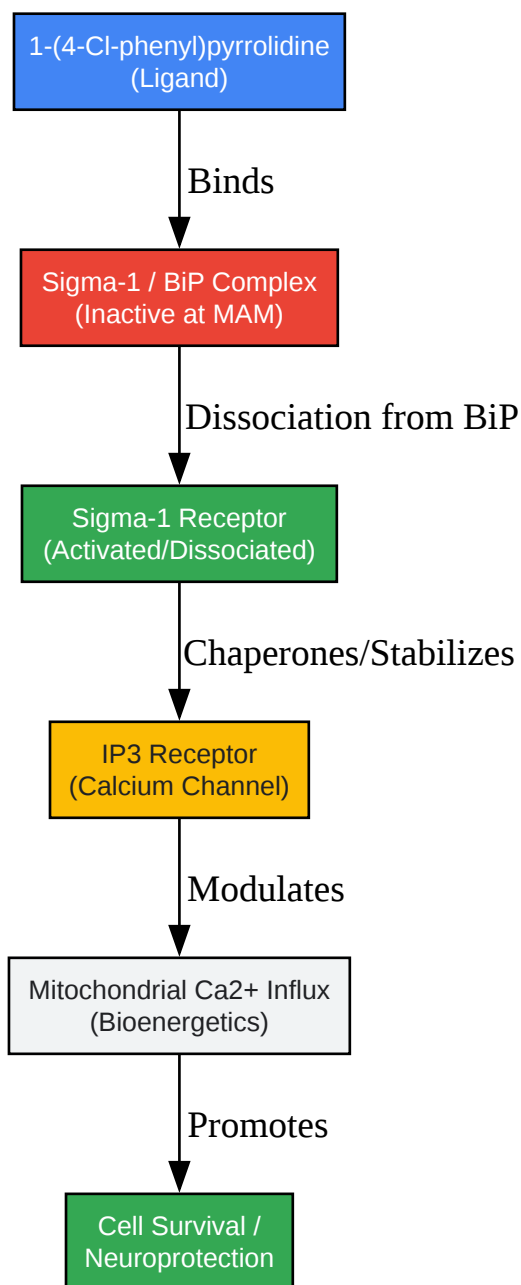
- Dissociation: This triggers the dissociation of

from BiP.

- Chaperoning: The active

receptor chaperones IP3 receptors, stabilizing calcium signaling and preventing ER-stress-induced apoptosis.

Visualization: Signaling Pathway



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Figure 2: Mechanism of Sigma-1 receptor activation by pyrrolidine ligands at the ER-mitochondria interface.

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Sources

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